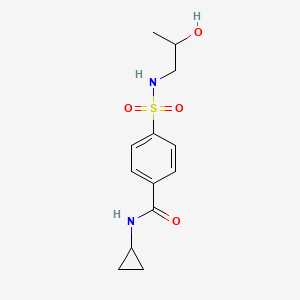
N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide, also known as CP-690,550, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. JAKs play a crucial role in the signaling pathways of cytokines and growth factors, making them an important target for drug development. CP-690,550 has been extensively studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide targets the JAK family of enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide blocks the downstream signaling pathways that lead to inflammation and tissue damage. This mechanism of action is different from traditional disease-modifying anti-rheumatic drugs (DMARDs) and biologic therapies, making N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide a promising alternative for patients who do not respond to these treatments.
Biochemical and Physiological Effects
N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ) in animal models and human patients. N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide also reduces the number of T cells and B cells, which are involved in the immune response. These effects contribute to the anti-inflammatory and immunosuppressive properties of N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. However, N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide also has some limitations. It is not selective for a specific JAK isoform, which can lead to off-target effects. It also has a short half-life, which can limit its effectiveness in chronic diseases.
Future Directions
There are several future directions for the study of N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide. One area of research is the development of more selective JAK inhibitors that target specific isoforms. This could reduce the risk of off-target effects and improve the efficacy of the treatment. Another area of research is the exploration of N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide in combination with other therapies, such as DMARDs and biologics. This could provide a more comprehensive approach to treating inflammatory diseases. Finally, the long-term safety and efficacy of N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide in chronic diseases needs to be further studied.
Synthesis Methods
The synthesis of N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide involves multiple steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine to form N-cyclopropyl-4-chloro-3-nitrobenzamide. This compound is then reacted with 2-hydroxypropylsulfonamide to form the final product, N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide. The synthesis of N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide has been optimized and improved over the years, resulting in higher yields and purity.
Scientific Research Applications
N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide has demonstrated efficacy in reducing inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide has shown significant improvement in the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
properties
IUPAC Name |
N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-9(16)8-14-20(18,19)12-6-2-10(3-7-12)13(17)15-11-4-5-11/h2-3,6-7,9,11,14,16H,4-5,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNMMNLSQOSHKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7529372.png)
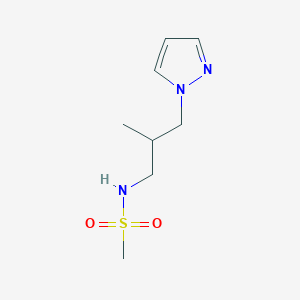
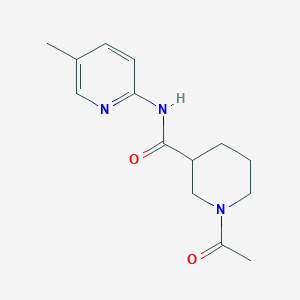
![N-methyl-3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7529379.png)
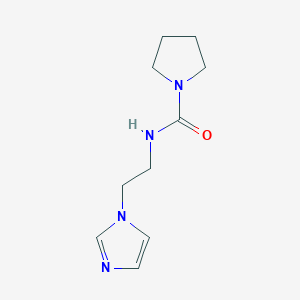


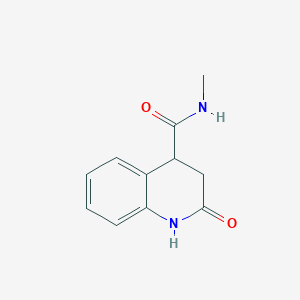
![N-[2-(methylamino)-2-oxo-1-phenylethyl]benzamide](/img/structure/B7529431.png)
![2-[[4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7529440.png)

![2-[acetyl(methyl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B7529447.png)
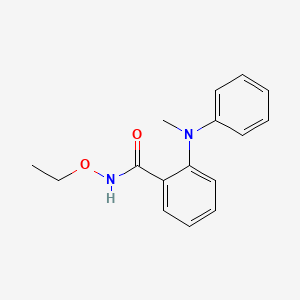
![1-[(5-Bromothiophen-2-yl)methyl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7529452.png)